molecular formula C16H14 B1173916 1,2-Dichloro-1,2-diphenylethane CAS No. 15951-99-2

1,2-Dichloro-1,2-diphenylethane

Cat. No.: B1173916
CAS No.: 15951-99-2
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Description

1,2-Dichloro-1,2-diphenylethane (C₁₄H₁₂Cl₂, molecular weight ~251 g/mol) is a vicinal dihalide featuring two chlorine atoms on adjacent carbons, each bonded to a phenyl group. This compound is synthesized via the reduction of benzal chloride (C₆H₅CHCl₂) using nickel or cobalt powder at elevated temperatures, forming intermediates like this compound, which subsequently yields trans-1,2-dichlorostilbene through dehalogenation . Its primary role lies in organic synthesis as a precursor to trans-stilbene derivatives, highlighting its utility in constructing conjugated systems and studying reaction mechanisms .

Properties

CAS No.

15951-99-2

Molecular Formula

C16H14

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Derivatives of 1,2-Diphenylethane

Table 1: Structural and Physical Properties of Halogenated Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
1,2-Dichloro-1,2-diphenylethane C₁₄H₁₂Cl₂ ~251 Not reported Organic synthesis intermediate
1,2-Dibromo-1,2-diphenylethane C₁₄H₁₂Br₂ 344.06 241 Stereochemical studies
1,2-Difluoro-1,2-diphenylethane C₁₄H₁₂F₂ 218.24 Not reported Conformational analysis
1,2-Diazido-1,2-diphenylethane C₁₄H₁₂N₆ 264.28 Not reported Energetic materials research

Key Observations :

  • Halogen Size and Reactivity : Bromine’s larger atomic radius compared to chlorine leads to distinct stereochemical outcomes. For example, 1,2-dibromo-1,2-diphenylethane undergoes dyotropic racemization in benzene, retaining enantiopurity without forming meso-isomers . In contrast, this compound primarily participates in elimination reactions to form trans-stilbene derivatives .
  • Electronic Effects : Fluorine’s high electronegativity in 1,2-difluoro-1,2-diphenylethane influences molecular polarizability and conformation, as demonstrated by X-ray crystallography and NMR studies .

Table 2: Reactivity Comparison

Compound Reaction Type Conditions Products
This compound Dehydrohalogenation Ni/Co reduction trans-1,2-Dichlorostilbene
1,2-Dibromo-1,2-diphenylethane Dehydrobromination NaOEt/EtOH (E/Z)-1-Bromo-1,2-diphenylethene
1,2-Dibromo-1,2-diphenylethane Dyotropic rearrangement Refluxing benzene Racemization without meso isomer

Parent Compound: 1,2-Diphenylethane

1,2-Diphenylethane (C₁₄H₁₄, molecular weight 182.26 g/mol) serves as the foundational structure. Its thermal decomposition at 350–425°C produces toluene, trans-stilbene, and 1,1-diphenylethane via free-radical mechanisms . Halogenation introduces steric and electronic effects, altering stability and reactivity. For instance, halogenated derivatives exhibit lower thermal stability but enhanced electrophilicity, enabling diverse elimination and substitution pathways .

Oxygenated Derivatives: 1,2-Diphenylethane-1,2-dione and Ethers

  • 1,2-Diphenylethane-1,2-dione (Benzil) : This diketone derivative acts as a potent carboxylesterase inhibitor (Kᵢ ~ nM range), where the ethane-1,2-dione moiety is critical for enzyme interaction . In contrast, this compound lacks such biological activity, emphasizing the role of functional groups in pharmacological applications.
  • 1,1-Diethoxy-2,2-diphenylethane: Synthesized via acid-catalyzed ethanolysis, this ether derivative demonstrates how oxygen substituents enhance solubility and alter reaction pathways compared to halogenated analogs .

Stereochemical and Conformational Studies

  • Electrochemical Reduction : Direct electrolysis of meso-1,2-dibromo-1,2-diphenylethane yields trans-stilbene exclusively, while dichloro analogs require harsher conditions (e.g., KI dehalogenation) to achieve similar stereoselectivity .
  • Conformational Analysis : Ab initio calculations on 1,2-difluoro-1,2-diphenylethane reveal gauche conformations stabilized by fluorine’s polarizability, differing from the anti-periplanar geometry observed in dichloro derivatives .

Preparation Methods

Oxidative Hydrochlorination Using KMnO₄ and HCl

A robust method for synthesizing vicinal dichlorides employs potassium permanganate (KMnO₄) and hydrochloric acid (HCl) in acetonitrile. In this reaction, KMnO₄ acts as an oxidizing agent, facilitating the generation of electrophilic chlorine species from HCl. The process involves:

  • Dissolving KMnO₄ (0.3 equiv) in acetonitrile.

  • Adding concentrated HCl (4.5 equiv) to the mixture.

  • Introducing (E)-stilbene (1.0 equiv) and stirring for 6 hours at room temperature.

The reaction proceeds via a cyclic chloronium ion intermediate, ensuring anti addition of chlorine atoms. This stereospecific pathway results in the erythro diastereomer as the major product. Post-reaction workup includes solvent removal under vacuum, extraction with chloroform, and purification via column chromatography.

Key Reaction Parameters:

ParameterValue
Substrate(E)-stilbene
Oxidizing AgentKMnO₄ (0.3 equiv)
AcidHCl (4.5 equiv, 37%)
SolventAcetonitrile
Reaction Time6 hours
TemperatureRoom temperature

Hypervalent Iodine Reagent-Mediated Chlorination

An alternative approach utilizes phenyliodine(III) oxide (PhIO) in dichloromethane (DCM) with concentrated HCl. This method is particularly effective for α,β-unsaturated esters but can be adapted for stilbene derivatives:

  • Combining PhIO (1.2 equiv) and HCl (12 M) in DCM.

  • Adding (E)-stilbene and stirring for 4 hours.

The hypervalent iodine reagent promotes electrophilic chlorine transfer, enabling syn addition across the double bond. This method preferentially yields the threo diastereomer, contrasting with the anti selectivity of the KMnO₄-HCl system.

Key Reaction Parameters:

ParameterValue
Substrate(E)-stilbene
Chlorine SourceHCl (12 M)
ReagentPhIO (1.2 equiv)
SolventDichloromethane
Reaction Time4 hours
TemperatureRoom temperature

Mechanistic Insights and Stereochemical Outcomes

The stereochemical divergence between the two methods arises from distinct mechanistic pathways:

PhIO-HCl System

  • Mechanism : PhIO mediates the formation of a iodonium ion intermediate, enabling syn addition of chlorine. This pathway favors threo diastereomers.

  • Limitations : Requires stoichiometric amounts of PhIO, increasing cost and complicating large-scale synthesis.

Comparative Analysis of Chlorination Methods

CriteriaKMnO₄-HCl MethodPhIO-HCl Method
Stereoselectivity Anti (erythro)Syn (threo)
Reagent Cost Low (KMnO₄, HCl)High (PhIO)
Reaction Time 6 hours4 hours
Scalability High (industrial compatibility)Moderate (cost limitations)
Byproducts MnO₂ sludgeIodine-containing waste

Purification and Isolation

Both methods necessitate chromatographic purification due to the presence of minor byproducts:

  • Column Chromatography : Silica gel with ethyl acetate/hexane eluents effectively separates diastereomers.

  • Crystallization : Ethanol-water mixtures can precipitate the crude product, though this is less effective for stereoisomeric resolution.

Applications in Organic Synthesis

This compound serves as a versatile intermediate:

  • Dehalogenation : Organosilicon reductants under UV light selectively remove chlorine atoms to regenerate (E)-stilbene.

  • Cross-Coupling : Palladium-catalyzed coupling reactions with arylboronic acids yield tetra-aryl ethanes.

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